N-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine
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Overview
Description
N-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a useful research compound. Its molecular formula is C17H20N8 and its molecular weight is 336.403. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
This compound is utilized in the synthesis of novel heterocyclic compounds, which are of significant interest due to their potential biological activities. For instance, enaminones, which are precursors to a wide range of heterocyclic compounds, have been synthesized and tested for their antitumor and antimicrobial activities. Such compounds show inhibition effects comparable to those of standard drugs like 5-fluorouracil against certain cancer cell lines, including human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2) (Riyadh, 2011).
Antimicrobial and Antitumor Activities
The synthesized heterocyclic compounds derived from such complex amines have been evaluated for antimicrobial and antitumor activities. Some of these derivatives exhibited pronounced antimicrobial activity, highlighting their potential in medical and pharmaceutical applications (Bhuiyan et al., 2006).
Novel Synthetic Routes
Researchers have explored various synthetic routes to create new derivatives of this compound, leading to novel tricyclic compounds and other complex structures. These synthetic methodologies contribute to the development of new pharmaceuticals and materials with specialized functions (Asghari et al., 2016).
Structural and Mechanistic Studies
In-depth studies on the synthesis, structure, and reaction mechanisms of derivatives of N-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine contribute to a better understanding of their chemical behavior. This knowledge is crucial for designing compounds with desired properties for specific applications (Salgado et al., 2011).
Future Directions
Properties
IUPAC Name |
N,2-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8/c1-11-19-14-5-3-4-13(14)17(20-11)23(2)12-8-24(9-12)16-7-6-15-21-18-10-25(15)22-16/h6-7,10,12H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUIAOZEPIDHSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N(C)C3CN(C3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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